molecular formula C21H29N3O2 B2443720 N-cyclohexyl-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide CAS No. 1574619-13-8

N-cyclohexyl-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide

Cat. No. B2443720
CAS RN: 1574619-13-8
M. Wt: 355.482
InChI Key: KCUJTPCQNDTKQT-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic way of naming chemical substances based on their structure . The molecular formula represents the number and type of atoms in a molecule, while the structural formula shows the arrangement of atoms in the molecule.


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The synthesis analysis would involve a detailed study of the reaction conditions, reagents, catalysts, and the mechanism of the reaction .


Molecular Structure Analysis

Molecular structure analysis involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used for this purpose .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility in different solvents, and its chemical stability .

Scientific Research Applications

Synthesis and Derivative Formation

Research efforts have been dedicated to exploring the synthesis routes and derivative formation of compounds structurally related to "N-cyclohexyl-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide." These studies aim at understanding the chemical properties and potential therapeutic applications of such compounds. For instance, studies have shown the synthesis of pyrazolo[3,4-d]pyrimidine derivatives through Friedlander condensation, highlighting the versatility of these compounds in generating a range of derivatives with potential biological activities (Jachak et al., 2006). Another study focused on the evaluation of pyrido[2,1-b]quinazolinecarboxamide derivatives as platelet activating factor antagonists, emphasizing their potential in treating conditions related to platelet activation (Tilley et al., 1988).

Anticancer and Antitumor Activities

Several research studies have investigated the anticancer and antitumor activities of carboxamide derivatives of benzo[b][1,6]naphthyridines, revealing potent cytotoxic effects against various cancer cell lines. This suggests a potential application of these compounds in cancer therapy (Deady et al., 2003).

Antiallergy Agents

The research on N-(heterocyclic alkyl)pyrido[2,1-b]quinazoline-8-carboxamides has highlighted their efficacy as orally active antiallergy agents. These compounds have been evaluated for their ability to antagonize slow-reacting substances of anaphylaxis and inhibit thromboxane synthase, indicating their potential use in asthma treatment (Tilley et al., 1987).

Antimicrobial Activity

The novel series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines synthesized from ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3carboxylate have been evaluated for their antimicrobial activity, demonstrating the potential of these compounds in combating microbial infections (El‐Kazak & Ibrahim, 2013).

Analgesic Activity

Research on pyrazoles and triazoles bearing a quinazoline moiety has explored their analgesic activity, indicating the potential of these compounds in pain management (Saad et al., 2011).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules at the molecular level to produce a certain effect. This is particularly relevant for biologically active compounds .

Safety and Hazards

The safety and hazards associated with a compound are determined by studying its toxicological properties. This includes understanding its potential effects on human health and the environment .

properties

IUPAC Name

N-cyclohexyl-5-ethyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2/c1-2-23-18-14-15(20(25)22-16-8-4-3-5-9-16)11-12-17(18)21(26)24-13-7-6-10-19(23)24/h11-12,14,16,19H,2-10,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUJTPCQNDTKQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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